molecular formula C56H84O49 B12059233 Carboxymethyl-beta-cyclodextrin sodium salt

Carboxymethyl-beta-cyclodextrin sodium salt

Cat. No.: B12059233
M. Wt: 1541.2 g/mol
InChI Key: WROHVVIPQXODQM-LYSKQWNXSA-N
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Description

Carboxymethyl-beta-cyclodextrin sodium salt is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of D-glucose units connected via alpha (1→4) glycosidic bonds. This compound is known for its ability to form inclusion complexes with various molecules, enhancing their solubility and stability. It is widely used in various fields, including pharmaceuticals, food, cosmetics, and environmental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of carboxymethyl-beta-cyclodextrin sodium salt typically involves a carboxymethylation reaction. Initially, beta-cyclodextrin is reacted with chloroacetic acid to form carboxymethylated cyclodextrin. This intermediate is then treated with sodium hydroxide to produce the sodium salt of carboxymethyl-beta-cyclodextrin .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carboxymethyl-beta-cyclodextrin sodium salt undergoes various chemical reactions, including substitution and complexation reactions. The carboxymethyl groups on the cyclodextrin molecule can participate in nucleophilic substitution reactions, while the cyclodextrin cavity can form inclusion complexes with guest molecules .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include chloroacetic acid, sodium hydroxide, and various guest molecules for inclusion complex formation. Reaction conditions typically involve aqueous solutions, controlled pH, and moderate temperatures .

Major Products

The major products formed from reactions involving this compound include inclusion complexes with various guest molecules. These complexes enhance the solubility, stability, and bioavailability of the guest molecules .

Mechanism of Action

The mechanism of action of carboxymethyl-beta-cyclodextrin sodium salt involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecule . The carboxymethyl groups also contribute to the compound’s ability to form stable complexes and participate in various chemical reactions .

Properties

Molecular Formula

C56H84O49

Molecular Weight

1541.2 g/mol

IUPAC Name

2-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37S,38S,39S,40S,41S,42S,43S,44S,45S,46S,47S,48S,49S)-10,15,20,25,30,35-hexakis(carboxymethoxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid

InChI

InChI=1S/C56H84O49/c57-22(58)8-85-1-15-43-29(71)36(78)50(92-15)100-44-16(2-86-9-23(59)60)94-52(38(80)31(44)73)102-46-18(4-88-11-25(63)64)96-54(40(82)33(46)75)104-48-20(6-90-13-27(67)68)98-56(42(84)35(48)77)105-49-21(7-91-14-28(69)70)97-55(41(83)34(49)76)103-47-19(5-89-12-26(65)66)95-53(39(81)32(47)74)101-45-17(3-87-10-24(61)62)93-51(99-43)37(79)30(45)72/h15-21,29-56,71-84H,1-14H2,(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)/t15-,16-,17-,18-,19-,20-,21-,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1

InChI Key

WROHVVIPQXODQM-LYSKQWNXSA-N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@H]([C@@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@H]([C@@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@H]([C@@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@H]([C@@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@H]([C@@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@H]([C@@H]8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)O)O)OCC(=O)O

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)O)O)OCC(=O)O

Origin of Product

United States

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